Cas no 2222960-79-2 (1-(azidomethyl)-3-bromo-2-fluorobenzene)

1-(Azidomethyl)-3-bromo-2-fluorobenzene is a versatile aryl halide compound featuring both azide and bromo functional groups, making it a valuable intermediate in synthetic organic chemistry. The presence of the azidomethyl group allows for efficient participation in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective derivatization. The bromo and fluoro substituents enhance its reactivity in cross-coupling reactions, including Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic frameworks. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization is required. Its stability under standard conditions ensures reliable handling and storage, while its multifunctional design supports diverse synthetic pathways.
1-(azidomethyl)-3-bromo-2-fluorobenzene structure
2222960-79-2 structure
商品名:1-(azidomethyl)-3-bromo-2-fluorobenzene
CAS番号:2222960-79-2
MF:C7H5BrFN3
メガワット:230.037103414536
CID:6313746
PubChem ID:134459312

1-(azidomethyl)-3-bromo-2-fluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-(azidomethyl)-3-bromo-2-fluorobenzene
    • 2222960-79-2
    • SCHEMBL20096042
    • EN300-1904975
    • インチ: 1S/C7H5BrFN3/c8-6-3-1-2-5(7(6)9)4-11-12-10/h1-3H,4H2
    • InChIKey: JCXZOHYQKKKTGD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1F)CN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 228.96509g/mol
  • どういたいしつりょう: 228.96509g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 14.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

1-(azidomethyl)-3-bromo-2-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904975-0.05g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
0.05g
$468.0 2023-09-18
Enamine
EN300-1904975-0.5g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
0.5g
$535.0 2023-09-18
Enamine
EN300-1904975-0.1g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
0.1g
$490.0 2023-09-18
Enamine
EN300-1904975-2.5g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
2.5g
$1089.0 2023-09-18
Enamine
EN300-1904975-5.0g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
5g
$2277.0 2023-06-02
Enamine
EN300-1904975-10.0g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
10g
$3376.0 2023-06-02
Enamine
EN300-1904975-0.25g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
0.25g
$513.0 2023-09-18
Enamine
EN300-1904975-1.0g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
1g
$785.0 2023-06-02
Enamine
EN300-1904975-10g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
10g
$2393.0 2023-09-18
Enamine
EN300-1904975-5g
1-(azidomethyl)-3-bromo-2-fluorobenzene
2222960-79-2
5g
$1614.0 2023-09-18

1-(azidomethyl)-3-bromo-2-fluorobenzene 関連文献

1-(azidomethyl)-3-bromo-2-fluorobenzeneに関する追加情報

Comprehensive Overview of 1-(Azidomethyl)-3-bromo-2-fluorobenzene (CAS No. 2222960-79-2): Properties, Applications, and Industry Insights

1-(Azidomethyl)-3-bromo-2-fluorobenzene (CAS No. 2222960-79-2) is a specialized aromatic compound featuring a unique combination of functional groups, including azidomethyl, bromo, and fluoro substituents. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The compound's molecular formula, C7H5BrFN3, highlights its potential for diverse chemical transformations, such as click chemistry reactions, which are widely explored in drug discovery and bioconjugation.

In recent years, the demand for fluorinated benzene derivatives has surged due to their role in developing PET imaging agents and bioactive molecules. Researchers frequently search for "azide-containing building blocks" or "bromo-fluoro benzene applications," reflecting the compound's relevance in cutting-edge fields. Its azidomethyl group enables efficient cycloaddition reactions, a feature leveraged in proteomics and nanomaterial functionalization.

The synthesis of 1-(azidomethyl)-3-bromo-2-fluorobenzene typically involves halogenation and nucleophilic substitution steps, with purity being critical for downstream applications. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control. Industry professionals often inquire about "scalable synthesis of azido aryl compounds" or "stability of azidomethyl derivatives," underscoring the need for robust protocols.

From an environmental perspective, the compound's fluorine atom contributes to metabolic stability, a trait sought after in agrochemicals and pharmaceuticals. However, its safe handling requires adherence to standard laboratory practices. Discussions around "green chemistry alternatives for azide synthesis" align with growing sustainability trends in chemical manufacturing.

In material science, 2222960-79-2 serves as a precursor for polymeric coatings and conductive films. Its dual reactivity (azide and bromo groups) allows for sequential modifications, a topic frequently searched as "multifunctional benzene derivatives." Innovations in OLED technology and covalent organic frameworks (COFs) further drive interest in this compound.

Regulatory compliance for CAS 2222960-79-2 varies by region, with emphasis on proper labeling and storage. The scientific community actively explores its potential in catalysis and ligand design, as evidenced by queries like "transition metal complexes with azido ligands." Patent literature reveals its use in kinase inhibitor development, linking it to oncology research.

Future directions for 1-(azidomethyl)-3-bromo-2-fluorobenzene include high-throughput screening libraries and biocompatible probes. Its versatility positions it at the intersection of medicinal chemistry and advanced materials, making it a compound to watch in next-generation research.

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